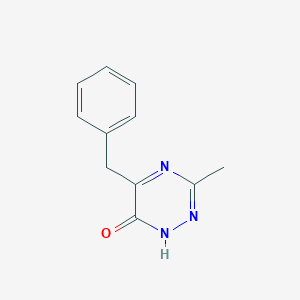

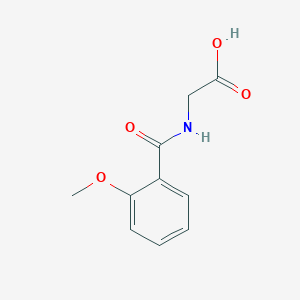

(2-Methoxy-benzoylamino)-acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (2-Methoxy-benzoylamino)-acetic acid derivatives involves multiple steps, including N-alkylation reactions and condensation processes. For instance, the synthesis of methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]-tryptophanate involved an N-alkylation reaction of methyl 2-azido-2-benzamidoacetate with methyl 2-amino-3-(1H-indol-3-yl)propanoate in acetone, showcasing the complexity and specificity of synthesizing such compounds (Karai et al., 2017).

Molecular Structure Analysis

The molecular structure of (2-Methoxy-benzoylamino)-acetic acid derivatives reveals interesting features such as intramolecular hydrogen bonding and coordination geometries when complexed with metals. For example, the ring-substituted phenoxyacetic acid derivative (2-benzoyl-5-methoxyphenoxy)acetic acid demonstrated a unique three-center intramolecular hydrogen bonding pattern, which is crucial for understanding its reactivity and interactions with other molecules (Smith et al., 1995).

Chemical Reactions and Properties

(2-Methoxy-benzoylamino)-acetic acid and its derivatives participate in various chemical reactions, leading to the formation of complex molecules with potential biological activity. These reactions include amidation, condensation, and rearrangements that result in compounds exhibiting antibacterial activity and other significant properties. For example, the synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines from derivatives of (2-Methoxy-benzoylamino)-acetic acid showcases the compound's versatility in organic synthesis (Pecherer et al., 1972).

Physical Properties Analysis

The physical properties of (2-Methoxy-benzoylamino)-acetic acid derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined through detailed experimental studies and contribute to the understanding of how these compounds can be utilized in various fields. For instance, the crystal structure analysis of 2-(3-hydroxybenzylamino)acetic acid revealed the stabilization of the crystal packing by intermolecular hydrogen bonds, which is significant for the design of materials with specific properties (Zhi & Wu, 2011).

Applications De Recherche Scientifique

Reactivity and Biological Activity

- Studies on compounds structurally similar to (2-Methoxy-benzoylamino)-acetic acid, such as 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids and derivatives, indicate nootropic, antihypoxic, and anabolic activity. The reactivity of these compounds varies with structural elements like hydrocarbon chain length at the heterocyclic nitrogen atom, influencing their biological activities (Kolisnyk et al., 2018).

Synthesis and Chemical Properties

- The synthesis of various compounds using 2-(benzoylamino)benzoylamino derivatives as synthons, such as methyl (3-benzoylamino-5-methoxycarbonyl-2-oxo-2H-pyran-6-yl)-acetate, demonstrates the utility of these compounds in organic synthesis, including the creation of complex heterocyclic structures (Kočevar et al., 1992).

Antibacterial Activity

- Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate, a compound related to (2-Methoxy-benzoylamino)-acetic acid, has been shown to have significant antibacterial effects against a range of bacteria, including Gram-positive and Gram-negative strains (Karai et al., 2017).

Application in Chiral Derivatizing Agents

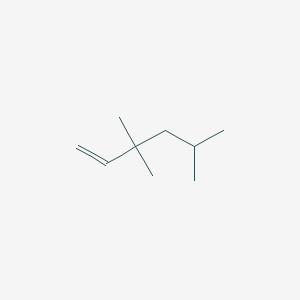

- The derivatives of (2-Methoxy-benzoylamino)-acetic acid have been used in the diastereoselective preparation of 2-methoxy-2-phenylpent-3-ynoic acids, which serve as reliable chiral derivatizing agents for determining the absolute configuration of carbinol and amine moieties in other compounds (Pérez-Estrada et al., 2012).

Involvement in Drug Discovery

- N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acids, which share a similar functional group arrangement with (2-Methoxy-benzoylamino)-acetic acid, have been identified as new chemical leads for prostaglandin D2 receptor antagonists, indicating the potential of these compounds in drug discovery (Torisu et al., 2005).

Antimicrobial Potential of Related Compounds

- Compounds related to (2-Methoxy-benzoylamino)-acetic acid, such as benzene acetic acid and acetic acid, methoxy-, 2-phenylethyl ester, have been identified in Streptomyces species, showcasing their potential as novel drug sources with antimicrobial properties (Al-Dhabi et al., 2019).

Propriétés

IUPAC Name |

2-[(2-methoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPLIEPYXSKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355088 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzoylamino)-acetic acid | |

CAS RN |

13443-58-8 | |

| Record name | (2-Methoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

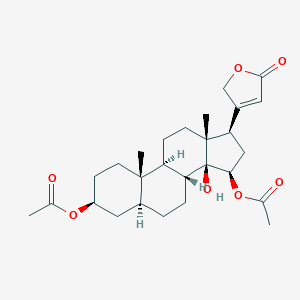

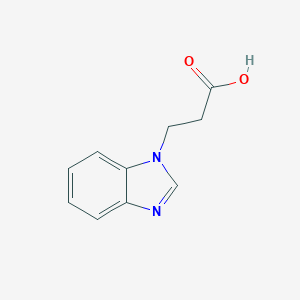

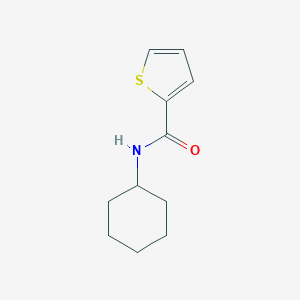

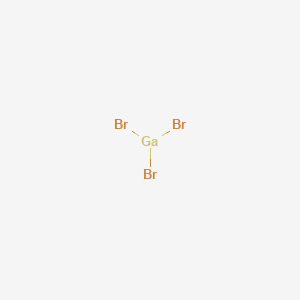

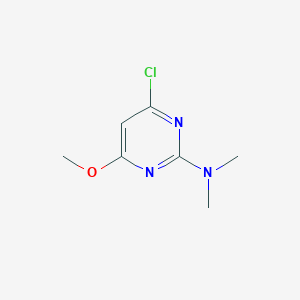

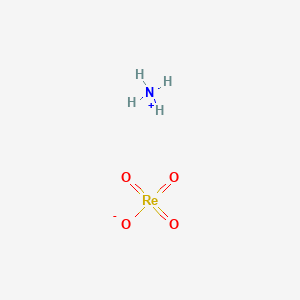

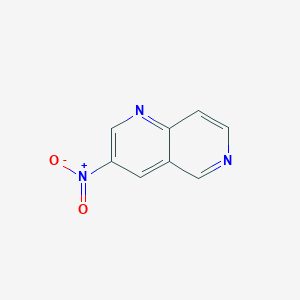

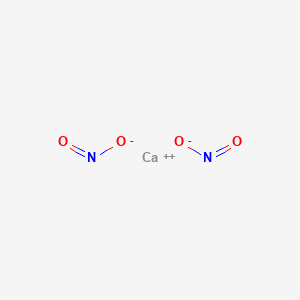

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.